molecular formula C10H17NO3 B1487881 1-(3,3-Dimethylbutanoyl)azetidine-3-carboxylic acid CAS No. 1340026-76-7

1-(3,3-Dimethylbutanoyl)azetidine-3-carboxylic acid

Cat. No. B1487881
CAS RN: 1340026-76-7
M. Wt: 199.25 g/mol
InChI Key: FPYDGKSGSMKZBK-UHFFFAOYSA-N
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Description

“1-(3,3-Dimethylbutanoyl)azetidine-3-carboxylic acid” is a derivative of azetidine . Azetidines are four-membered nitrogen-containing heterocycles used in organic synthesis and medicinal chemistry . They are valuable compounds in pharmaceutical and agrochemical research .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the use of [2+2] cycloaddition reactions . Another method involves the use of metalated azetidines . The substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . They also have potential in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

Scientific Research Applications

Pharmaceutical Research

Azetidine derivatives are valuable in pharmaceutical research for their potential use in drug development. They can serve as rigid linkers in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . This application is crucial for designing new therapeutics that can selectively eliminate disease-causing proteins.

Agrochemical Research

In agrochemical research, azetidine compounds can be used to develop new pesticides or herbicides. Their unique structure allows for the creation of compounds that can interact with specific biological targets in pests or weeds .

Chemical Synthesis

Azetidines are used as building blocks for polyamines through anionic ring-opening polymerization. This process is significant for synthesizing polymers with specific properties for various industrial applications .

Enzyme Inhibition

Some azetidine derivatives act as irreversible inhibitors and substrate mimics of key enzymes. For example, they can inhibit diaminopimelate (DAP) epimerase, which is essential for lysine biosynthesis in plants . This application could be explored for controlling plant growth or developing new treatments for plant diseases.

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity . Future directions could include the development of new synthesis methods, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

properties

IUPAC Name

1-(3,3-dimethylbutanoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)4-8(12)11-5-7(6-11)9(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYDGKSGSMKZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Dimethylbutanoyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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